

Application Notes: 2-Methyl-5-nitrophenol in Pharmaceutical Research

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Compound of Interest

Compound Name: 2-Methyl-5-nitrophenol

Cat. No.: B1294729

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Introduction

2-Methyl-5-nitrophenol, also known as 5-Nitro-o-cresol, is a versatile aromatic chemical intermediate with the molecular formula $C_7H_7NO_3$.^[1] While not typically an active pharmaceutical ingredient (API) itself, its unique chemical structure, featuring hydroxyl, methyl, and nitro functional groups, makes it a valuable starting material and building block in the synthesis of more complex, biologically active molecules.^{[2][3][4][5]} Its utility in pharmaceutical research lies in its reactivity, allowing for various chemical transformations to construct novel compounds for drug discovery and development.^[2] The presence of the nitro group can be leveraged for reduction to an amino group, a crucial step in building many pharmaceutical scaffolds, while the phenolic hydroxyl group allows for reactions like etherification and esterification.^[2]

Key Applications in Synthetic Pharmaceutical Chemistry

The primary role of **2-Methyl-5-nitrophenol** in pharmaceutical research is as a precursor in multi-step organic synthesis.^{[4][5]} Researchers utilize this compound to construct molecular frameworks for various therapeutic targets.

1. Synthesis of Antimicrobial Agents:

Derivatives built upon a 2-methyl-5-nitro-phenyl core structure have been investigated for their antimicrobial properties. A notable example involves the synthesis of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones, which have demonstrated antibacterial and antifungal activity. Although this specific example starts from a nicotinic acid derivative, the core 2-methyl-5-nitro-phenyl moiety is a key feature contributing to the biological activity of the final compounds.

2. Intermediate for Complex Heterocycles:

2-Methyl-5-nitrophenol serves as a reactant in the preparation of complex heterocyclic structures like pyranocarbazole alkaloids.[6][7] These classes of compounds are of significant interest in pharmaceutical research due to their diverse biological activities.

3. General Building Block for Novel Scaffolds:

The compound is a foundational intermediate for creating diverse molecular libraries for high-throughput screening. A documented synthetic pathway illustrates its conversion into a substituted pyrimidinone derivative, showcasing its utility in generating novel chemical entities for drug discovery programs.[8][9]

Quantitative Data Summary

The following table summarizes the antimicrobial activity of hydrazone derivatives synthesized from a 2-methyl-5-nitro-phenyl scaffold, demonstrating the potential of this chemical moiety in developing new anti-infective agents. The data is presented as the diameter of the growth inhibition zone in millimeters.

Compound ID	Derivative Substituent	Bacillus subtilis (mm)	Staphylococcus aureus (mm)	Candida albicans (mm)
4	2-Hydroxy	12	10	10
5	3-Hydroxy	11	10	10
6	4-Hydroxy	11	10	10
7	3-Methoxy-4-hydroxy	12	11	11
8	2,4-Dichloro	10	10	10
9	4-Chloro	11	10	10
10	4-Bromo	11	10	10
11	4-Nitro	11	10	10
12	4-Dimethylamino	11	11	11
13	4-Diethylamino	11	10	10

Data adapted from a study on 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones.
[\[3\]](#)

Experimental Protocols

Protocol 1: Synthesis of **2-Methyl-5-nitrophenol** from 2-Methyl-5-nitroaniline

This protocol describes the conversion of 2-methyl-5-nitroaniline to **2-Methyl-5-nitrophenol** via a diazotization reaction followed by hydrolysis.[\[8\]](#)[\[9\]](#)

Materials:

- 2-methyl-5-nitroaniline
- 10% Sulfuric acid (H₂SO₄)
- Sodium nitrite (NaNO₂)

- Concentrated Sulfuric acid (H_2SO_4)
- Water
- Starch-iodide paper

Procedure:

- Dissolve 40 g of 2-methyl-5-nitroaniline in 600 ml of refluxing 10% sulfuric acid.
- Cool the solution to 0°C to allow the salt to separate out.
- While maintaining the temperature at 0°C and with continuous stirring, add 18 g of solid sodium nitrite in small portions.
- Monitor the diazotization reaction by testing for excess nitrous acid using starch-iodide paper (a positive test indicates completion).
- In a separate flask, prepare a vigorously refluxing solution of 800 ml of water and 400 ml of concentrated sulfuric acid.
- Add the diazonium solution from step 4 to the refluxing acid solution at once.
- Continue refluxing until the evolution of gas ceases.
- A solid precipitate of crude **2-Methyl-5-nitrophenol** will form.
- Cool the mixture to ambient temperature.
- Collect the crude product by filtration and dry.

Protocol 2: General Synthesis of Hydrazone Derivatives for Antimicrobial Screening

This protocol outlines the synthesis of hydrazone derivatives from a hydrazide precursor, which can be derived from a 2-methyl-5-nitro-phenyl scaffold.[3]

Materials:

- 2-methyl-5-nitro-6-phenylnicotinohydrazide (or similar hydrazide)

- Ethanol (EtOH)
- Substituted aromatic aldehydes
- 2-Propanol (2-PrOH)

Procedure:

- To a mixture of 0.5 g (1.8 mmol) of the hydrazide in 10 ml of ethanol, add 1.8 mmol of the corresponding aromatic aldehyde with stirring.
- Stir the reaction mixture at a temperature of 60–70°C for 6 hours.
- After 6 hours, cool the reaction mixture to room temperature.
- Filter the raw product (precipitate) and wash it with cold ethanol.
- Dry the collected product.
- For purification, recrystallize the precipitate several times from 2-propanol.

Protocol 3: Antimicrobial Activity Assay (Agar Diffusion Method)

This protocol describes a standard method for evaluating the antimicrobial activity of synthesized compounds.

Materials:

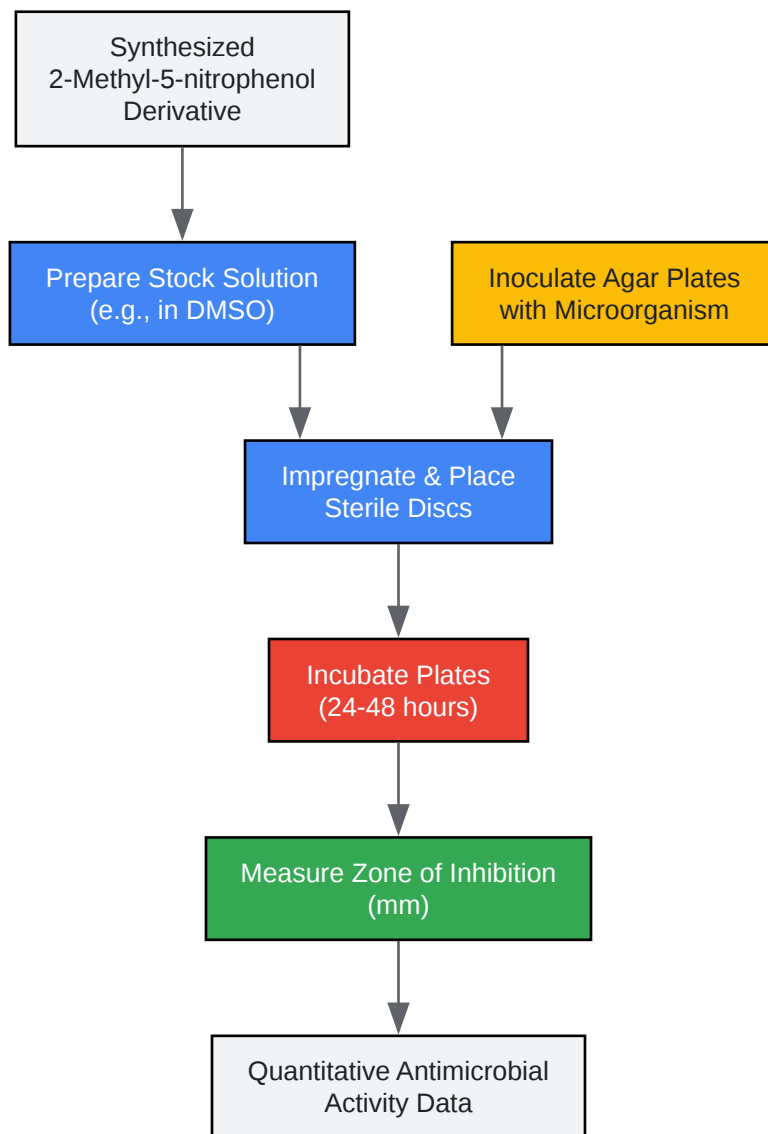
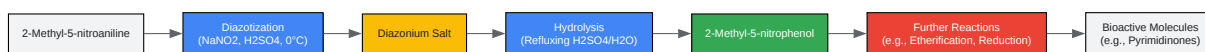
- Synthesized compounds
- Bacterial strains (e.g., *Bacillus subtilis*, *Staphylococcus aureus*)
- Fungal strain (e.g., *Candida albicans*)
- Nutrient agar plates
- Sterile paper discs
- Solvent (e.g., DMSO)

- Incubator

Procedure:

- Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., 1 mg/mL in DMSO).
- Prepare fresh agar plates and uniformly spread a suspension of the test microorganism on the surface.
- Impregnate sterile paper discs with a defined volume of the compound's stock solution.
- Place the impregnated discs onto the surface of the inoculated agar plates.
- A disc impregnated with the solvent alone serves as a negative control.
- Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
- Measure the diameter of the zone of inhibition (in mm) around each disc. A larger diameter indicates greater antimicrobial activity.

Visualizations



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